molecular formula C12H18N2 B14067090 (S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

(S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B14067090
M. Wt: 190.28 g/mol
InChI Key: VQVDIMUDSUIWKM-NSHDSACASA-N
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Description

(S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a unique structural motif combining a pyrroloimidazole core with a cyclohexyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexylamine derivative with a suitable imidazole precursor. The reaction conditions often include the use of a catalyst, such as a transition metal complex, and may require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent-free reactions or recyclable catalysts, is also explored to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the imidazole ring or the cyclohexyl substituent.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the imidazole ring or the cyclohexyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in solvents such as acetic acid or dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides are used in the presence of bases like sodium hydride or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

(S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is investigated for its use in materials science, particularly in the development of novel polymers and catalysts.

Mechanism of Action

The mechanism of action of (S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler heterocyclic compound with a wide range of applications in chemistry and medicine.

    Cyclohexylamine: A precursor used in the synthesis of various cyclohexyl-substituted compounds.

    Pyrroloimidazole Derivatives: A class of compounds with diverse biological activities and applications.

Uniqueness

(S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is unique due to its specific structural features, which combine the properties of both the imidazole ring and the cyclohexyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

(7S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C12H18N2/c1-2-4-10(5-3-1)11-6-8-14-9-7-13-12(11)14/h7,9-11H,1-6,8H2/t11-/m0/s1

InChI Key

VQVDIMUDSUIWKM-NSHDSACASA-N

Isomeric SMILES

C1CCC(CC1)[C@@H]2CCN3C2=NC=C3

Canonical SMILES

C1CCC(CC1)C2CCN3C2=NC=C3

Origin of Product

United States

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